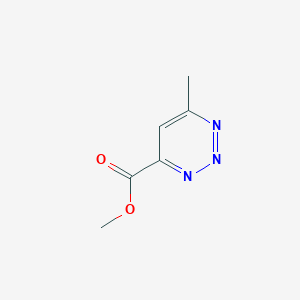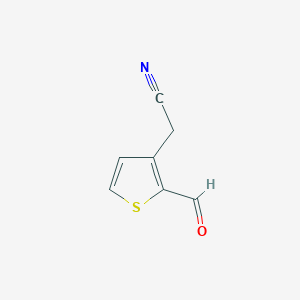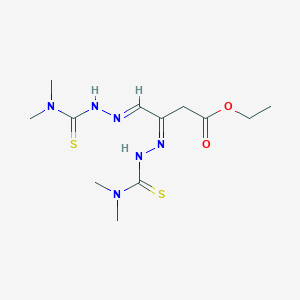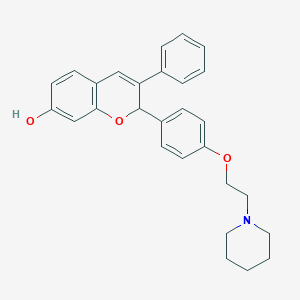
Methyl 6-methyl-1,2,3-triazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-1,2,3-triazine-4-carboxylate, also known as MMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of triazine, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. MMT has been found to have a variety of applications in the field of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate is not fully understood. However, it has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that is involved in the synthesis of nucleic acids. Inhibition of DHFR by Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the depletion of nucleotide pools, which can result in cell death.
Biochemical and Physiological Effects
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to be cytotoxic to several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has also been found to have antibacterial and antiviral properties. In addition, Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate in lab experiments is its ease of synthesis. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. Another advantage of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its versatility. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be used as a building block for the synthesis of a variety of biologically active molecules. However, one of the limitations of using Methyl 6-methyl-1,2,3-triazine-4-carboxylate is its cytotoxicity. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be toxic to both cancer and normal cells, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of Methyl 6-methyl-1,2,3-triazine-4-carboxylate. One direction is to investigate the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate in more detail. Understanding the mechanism of action of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can help researchers develop more effective therapeutic agents. Another direction is to investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers can investigate the potential of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a building block for the synthesis of novel biologically active molecules.
Conclusion
In conclusion, Methyl 6-methyl-1,2,3-triazine-4-carboxylate is a unique chemical compound that has been widely used in scientific research. Its ease of synthesis and versatility make it an attractive option for researchers. Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been found to have a variety of applications in the field of chemistry, biology, and medicine. However, its cytotoxicity limits its use in certain experiments. Future research on Methyl 6-methyl-1,2,3-triazine-4-carboxylate can lead to the development of more effective therapeutic agents and novel biologically active molecules.
Métodos De Síntesis
The synthesis of Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4,6-dimethylpyrimidine with methyl chloroformate. This reaction results in the formation of Methyl 6-methyl-1,2,3-triazine-4-carboxylate as a white crystalline solid. The purity of the synthesized Methyl 6-methyl-1,2,3-triazine-4-carboxylate can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-1,2,3-triazine-4-carboxylate has been widely used in scientific research due to its unique properties. It has been found to be an effective reagent for the synthesis of various heterocyclic compounds. Methyl 6-methyl-1,2,3-triazine-4-carboxylate can also be used as a building block for the synthesis of a variety of biologically active molecules, such as antitumor agents, antimicrobial agents, and antiviral agents.
Propiedades
Número CAS |
150017-43-9 |
|---|---|
Nombre del producto |
Methyl 6-methyl-1,2,3-triazine-4-carboxylate |
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
methyl 6-methyltriazine-4-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-5(6(10)11-2)8-9-7-4/h3H,1-2H3 |
Clave InChI |
JBCWWSDLXVTAFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=N1)C(=O)OC |
SMILES canónico |
CC1=CC(=NN=N1)C(=O)OC |
Sinónimos |
1,2,3-Triazine-4-carboxylicacid,6-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)



![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)



